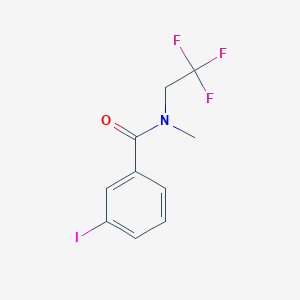

3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide

Description

3-Iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative featuring a 3-iodo substituent on the aromatic ring and two distinct N-alkyl groups: a methyl group and a 2,2,2-trifluoroethyl group. The iodine atom at the meta position contributes to its unique electronic and steric profile, while the trifluoroethyl group enhances lipophilicity and metabolic stability, common traits in bioactive molecules .

Properties

Molecular Formula |

C10H9F3INO |

|---|---|

Molecular Weight |

343.08 g/mol |

IUPAC Name |

3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide |

InChI |

InChI=1S/C10H9F3INO/c1-15(6-10(11,12)13)9(16)7-3-2-4-8(14)5-7/h2-5H,6H2,1H3 |

InChI Key |

FKRHXXYOZLKPFM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(F)(F)F)C(=O)C1=CC(=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as iodobenzene, methylamine, and 2,2,2-trifluoroethylamine.

Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium or copper, to facilitate the reaction.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Key Observations: Iodo vs. However, chlorine’s higher electronegativity may enhance binding in agrochemical targets . Trifluoroethyl Group: Present in all listed compounds, this group consistently boosts lipophilicity and metabolic stability. Its electron-withdrawing nature also modulates the benzamide’s electronic environment, influencing reactivity in coupling reactions .

Q & A

Q. What are the key synthetic strategies for preparing 3-iodo-N-methyl-N-(2,2,2-trifluoroethyl)benzamide?

Methodological Answer: The synthesis involves sequential functionalization of the benzamide core. A common approach includes:

Amination: Reacting 3-iodobenzoic acid with methylamine and trifluoroethylamine derivatives under coupling conditions (e.g., using EDC/HOBt or DCC).

Iodination: Direct electrophilic substitution or metal-catalyzed halogenation (e.g., using iodine monochloride in acetic acid) to introduce the iodine substituent at the meta position .

Purification: Chromatographic techniques (e.g., silica gel chromatography) or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Critical Parameters: Reaction temperature (typically 0–25°C for amidation), stoichiometric control of iodinating agents, and inert atmosphere to prevent byproduct formation.

Q. How is the compound characterized structurally and analytically?

Methodological Answer:

- Spectroscopy:

- 1H/13C NMR: Assign peaks based on substituent effects (e.g., deshielding of aromatic protons due to iodine and trifluoromethyl groups). The trifluoroethyl group shows distinct splitting patterns in 1H NMR .

- IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and C-I stretches (~500–600 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula .

- X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects of iodine and trifluoromethyl groups .

Q. What initial biological screening approaches are applicable for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., E. coli or C. albicans) with agar dilution methods .

- Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Basis sets like 6-31G(d,p) and solvent models (e.g., PCM) improve accuracy .

- Molecular Docking: Simulate binding to protein targets (e.g., kinases) using AutoDock Vina. The iodine atom’s polarizability and trifluoroethyl group’s hydrophobicity influence binding affinity .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) to evaluate binding kinetics .

Q. How can contradictory biological activity data be resolved?

Methodological Answer:

- Dose-Response Curves: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Off-Target Screening: Use proteome-wide profiling (e.g., thermal shift assays) to detect unintended interactions .

- Metabolite Analysis: LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

- Byproduct Formation: Competing reactions (e.g., over-iodination) are minimized using controlled reagent addition (e.g., syringe pumps) and low temperatures (−10°C) .

- Catalyst Selection: Transition-metal catalysts (e.g., Pd/Cu for Ullmann coupling) improve regioselectivity but require rigorous purification to remove metal residues .

- Solvent Optimization: Switch from DMF to acetonitrile to reduce side reactions while maintaining solubility .

Q. What role does the iodine substituent play in pharmacological activity?

Methodological Answer:

- Steric Effects: The bulky iodine atom restricts rotational freedom, stabilizing bioactive conformations .

- Electronic Effects: Iodine’s electron-withdrawing nature enhances hydrogen-bonding interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Comparative Studies: Analog synthesis (e.g., replacing iodine with bromine) shows a 2–3 fold decrease in activity, confirming iodine’s critical role .

Q. Which advanced analytical techniques assess stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- HPLC-PDA/MS: Monitor degradation products; iodine’s lability under UV light may generate dehalogenated byproducts .

- Solid-State NMR: Detect polymorphic transitions or hydrate formation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.